molecular formula C13H12N2O2 B13080708 Methyl 4,5-dihydropyrazolo[1,5-a]quinoline-2-carboxylate

Methyl 4,5-dihydropyrazolo[1,5-a]quinoline-2-carboxylate

Cat. No.: B13080708
M. Wt: 228.25 g/mol
InChI Key: YKTSGDNDISNXTN-UHFFFAOYSA-N
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Description

Methyl 4,5-dihydropyrazolo[1,5-a]quinoline-2-carboxylate is a heterocyclic compound featuring a fused pyrazole-quinoline scaffold with a methyl ester substituent.

Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

methyl 4,5-dihydropyrazolo[1,5-a]quinoline-2-carboxylate

InChI

InChI=1S/C13H12N2O2/c1-17-13(16)11-8-10-7-6-9-4-2-3-5-12(9)15(10)14-11/h2-5,8H,6-7H2,1H3

InChI Key

YKTSGDNDISNXTN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN2C(=C1)CCC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4,5-dihydropyrazolo[1,5-a]quinoline-2-carboxylate typically involves the reaction of pyrazole derivatives with quinoline precursors under specific conditions. One common method includes the regioselective iodination of pyrazolo[1,5-a]quinoline derivatives followed by carbonylation catalyzed with palladium complexes under pressure in methanol solution . The resulting intermediate is then transformed into the desired carboxylate ester through alkaline hydrolysis.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of the process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 4,5-dihydropyrazolo[1,5-a]quinoline-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives with altered electronic properties.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups at specific positions on the ring system.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions, including acidic or basic environments.

Major Products Formed: The major products formed from these reactions include substituted pyrazoloquinoline derivatives, which can exhibit enhanced biological activity and improved pharmacokinetic properties .

Scientific Research Applications

Methyl 4,5-dihydropyrazolo[1,5-a]quinoline-2-carboxylate has a wide range of scientific research applications:

    Chemistry: It serves as a key intermediate in the synthesis of complex heterocyclic compounds and as a building block for combinatorial chemistry.

    Biology: The compound is used in the study of enzyme inhibition, receptor binding, and signal transduction pathways.

    Medicine: It has potential therapeutic applications in the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.

    Industry: The compound is utilized in the development of new materials, agrochemicals, and pharmaceuticals

Mechanism of Action

The mechanism of action of methyl 4,5-dihydropyrazolo[1,5-a]quinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and altering cellular responses .

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidine Derivatives

Key Examples :

  • Ethyl 2-(phenylamino)-4,5-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate derivatives (e.g., compounds 178d and 178f) .
  • Ethyl 6-cyano-7-(4-fluorophenyl)-2-(anilinyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate (11f) .

Structural Differences :

  • The quinoline scaffold in the target compound introduces a larger aromatic system compared to pyrimidines, which may alter binding affinity to kinase domains or DNA targets.
Property Target Compound (Quinoline) Pyrazolo[1,5-a]pyrimidine Analogs
Core Heterocycle Quinoline Pyrimidine
Bioactivity Focus Insufficient data Antitumor, kinase inhibition
Key Substituents Methyl ester Fluoro, cyano, aryl groups
Solubility Likely lower (larger ring) Moderate (smaller ring)

Pyrazolo[1,5-a]quinazoline Derivatives

Key Examples :

  • 5-Substituted 4,5-dihydropyrazolo[1,5-a]quinazoline derivatives (e.g., compounds with trifluoromethyl or nitro groups) .

Structural Comparison :

Property Target Compound (Quinoline) Pyrazolo[1,5-a]quinazoline Analogs
Core Heterocycle Quinoline Quinazoline
Bioactivity Focus Insufficient data Insecticidal
Key Substituents Methyl ester Trifluoromethyl, nitro groups

Pyrazolo[1,5-a]pyrazine Derivatives

Key Examples :

  • 6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives (e.g., mGluR2 negative allosteric modulators) .
  • Methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate .

Structural Comparison :

  • The pyrazine ring in these analogs is smaller and more electron-deficient than the quinoline system, which may enhance CNS permeability.
Property Target Compound (Quinoline) Pyrazolo[1,5-a]pyrazine Analogs
Core Heterocycle Quinoline Pyrazine
Bioactivity Focus Insufficient data CNS disorders
Key Substituents Methyl ester Oxo, cyano groups

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